molecular formula C21H19BrN2O3S B5187178 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide

2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide

Cat. No. B5187178
M. Wt: 459.4 g/mol
InChI Key: ZLFUOZFRZKJOIF-UHFFFAOYSA-M
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Description

2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide, also known as NTP, is a chemical compound that has been widely used in scientific research. NTP is a quaternary ammonium compound that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide acts as a competitive antagonist of nAChRs, binding to the same site as acetylcholine. This results in a decrease in the opening of the ion channel, leading to a decrease in the influx of calcium ions into the cell. This decrease in calcium influx can have a variety of downstream effects, depending on the specific cell type and physiological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide are dependent on the specific nAChR subtypes being targeted. In general, 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide has been shown to have effects on muscle contraction, neurotransmitter release, and cognitive function. 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide has also been shown to have antinociceptive effects, meaning it can reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its selectivity for nAChRs. This allows for more precise manipulation of these receptors, without affecting other ion channels or receptors. However, one limitation of using 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide is its relatively low potency, meaning higher concentrations may be required to achieve the desired effect. Additionally, the effects of 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide can be variable depending on the specific nAChR subtype being targeted, which can make interpretation of results more complex.

Future Directions

There are several potential future directions for research on 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide. One area of interest is the development of more potent analogues of 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide, which could allow for more precise manipulation of nAChRs at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide, particularly in the treatment of pain or cognitive disorders. Finally, further research on the specific nAChR subtypes targeted by 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide could lead to a better understanding of their role in various physiological processes.

Synthesis Methods

The synthesis of 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide involves the reaction of 2-[(4-nitrophenyl)thio]ethanol with 2-(2-oxo-2-phenylethyl)pyridine in the presence of a quaternization agent such as methyl iodide or benzyl bromide. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ligand-gated ion channel that are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide has been shown to selectively inhibit the function of nAChRs, making it a useful tool for studying their role in these processes.

properties

IUPAC Name

2-[2-[2-(4-nitrophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N2O3S.BrH/c24-21(17-6-2-1-3-7-17)16-22-14-5-4-8-18(22)13-15-27-20-11-9-19(10-12-20)23(25)26;/h1-12,14H,13,15-16H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFUOZFRZKJOIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2CCSC3=CC=C(C=C3)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(4-Nitrophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide

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